molecular formula C16H18N2O3S B10962640 2-{[(4-Propylphenyl)sulfonyl]amino}benzamide

2-{[(4-Propylphenyl)sulfonyl]amino}benzamide

Cat. No.: B10962640
M. Wt: 318.4 g/mol
InChI Key: QRMPMOXNOWNQCM-UHFFFAOYSA-N
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Description

2-{[(4-Propylphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Propylphenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-propylbenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Propylphenyl)sulfonyl]amino}benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Halogenated benzamides.

Scientific Research Applications

2-{[(4-Propylphenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Propylphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-Propylphenyl)sulfonyl]amino}benzamide is unique due to its specific propyl group, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[(4-propylphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C16H18N2O3S/c1-2-5-12-8-10-13(11-9-12)22(20,21)18-15-7-4-3-6-14(15)16(17)19/h3-4,6-11,18H,2,5H2,1H3,(H2,17,19)

InChI Key

QRMPMOXNOWNQCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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